2-hydroxy-3,5-diiodobenzonitrile

Vue d'ensemble

Description

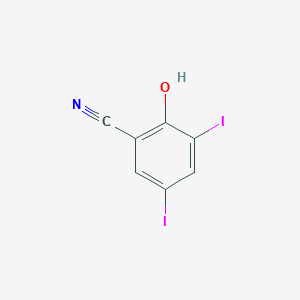

2-Hydroxy-3,5-diiodobenzonitrile is a chemical compound with the molecular formula C7H3I2NO It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzonitrile core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,5-diiodobenzonitrile typically involves the iodination of 2-hydroxybenzonitrile. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-3,5-diiodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

- Substituted benzonitriles

- Aminobenzonitriles

- Coupled aromatic compounds

Applications De Recherche Scientifique

2-hydroxy-3,5-diiodobenzonitrile, also known as Ioxynil, is a chemical compound with various applications, primarily recognized for its use as a herbicide . Ioxynil belongs to the chemical class of nitriles and iodophenols and acts as a xenobiotic and environmental contaminant .

Ioxynil and Its Derivatives

- Environmental Transformation Products Ioxynil can transform into other compounds in the environment. Its transformation products include 3,5-di-iodo-4-hydroxybenzoic acid . Similarly, Ioxynil-sodium transforms into 3,5-di-iodo-4-hydroxybenzamide and 3,5-di-iodo-4-hydroxybenzoic acid . Ioxynil is also a known transformation product of Ioxynil octanoate .

Agrochemical Applications

- Herbicide Ioxynil is mainly used as a herbicide .

- Pesticide Ioxynil's classification includes its role as a pesticide, with environmental transformations leading to both parent compounds and pesticide transformation products .

Safety and Hazards

- GHS Classification Ioxynil is classified under the Globally Harmonized System (GHS) with several hazard statements :

- H301+H331: Toxic if swallowed or if inhaled.

- H301: Toxic if swallowed.

- H312: Harmful in contact with skin.

- H319: Causes serious eye irritation.

- H331: Toxic if inhaled.

- H361: Suspected of damaging fertility or the unborn child.

- H373: May cause damage to organs through prolonged or repeated exposure.

- H400: Very toxic to aquatic life.

- H410: Very toxic to aquatic life with long-lasting effects.

Potential Anticancer Applications of Related Compounds

While the primary application of this compound (Ioxynil) is as a herbicide, research on related compounds reveals potential applications in anticancer therapy . For instance, some 2-hydroxybenzylidenethiazolo[3,2-a]pyrimidines have demonstrated high efficiency against cervical adenocarcinoma cells with low cytotoxicity against normal liver cells . Additionally, various chalcone derivatives, which share structural similarities, have shown promise as anticancer agents .

- Some chalcone derivatives have demonstrated potent effects against various cancer cell lines, including renal, melanoma, breast, colon, and lung cancer cells . Specific artemisinin-chalcone hybrids have shown greater antiproliferative and cytotoxic effects compared to dihydroartemisinin against human colon cancer cells and human lung cancer cells . Other chalcone derivatives have exhibited remarkable activity against leukemia, pancreatic cancer, prostate cancer, colon cancer, and hepatocellular carcinoma cell lines, with high selectivity . Certain 1,2,3-triazole-containing artemisinin-chalcone hybrids displayed significant activity against various cancer cell lines, including leukemia, prostate cancer, skin squamous cell carcinoma, metastatic breast cancer, colon cancer, lung cancer, and embryonic kidney cancer cells, with significant induction of ROS formation . Certain indole derivatives have demonstrated significant anticancer activity across multiple cancer cell lines, including leukemia, breast, and colon cancers .

Other Applications

Mécanisme D'action

The mechanism of action of 2-hydroxy-3,5-diiodobenzonitrile involves its interaction with specific molecular targets. For instance, its iodinated structure allows it to act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and nitrile groups contribute to its reactivity and ability to form hydrogen bonds, enhancing its interaction with biological molecules .

Comparaison Avec Des Composés Similaires

- 2-Hydroxy-3,5-dinitrobenzonitrile

- 2-Hydroxy-3,5-dichlorobenzonitrile

- 2-Hydroxy-3,5-dibromobenzonitrile

Comparison: 2-Hydroxy-3,5-diiodobenzonitrile is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties such as higher molecular weight and increased electron density.

Activité Biologique

2-Hydroxy-3,5-diiodobenzonitrile (CAS No. 2314-30-9) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H4I2N1O

- Molecular Weight : 297.92 g/mol

- Structure : The compound consists of a benzene ring substituted with two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position, along with a nitrile group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.

- Antimicrobial Activity : Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of iodine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Antimicrobial Effects

Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could potentially be developed into an antimicrobial agent.

Cytotoxicity

Cytotoxic studies indicate that this compound can induce apoptosis in cancer cell lines. For example:

- In vitro tests on human breast cancer cells (MCF-7) showed a dose-dependent increase in cell death with an IC50 value of approximately 25 µM .

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers at the University of Munich explored the antimicrobial effects of various halogenated benzene derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application as an antibacterial agent in clinical settings . -

Cytotoxicity Assessment :

Another research project investigated the cytotoxic effects of halogenated compounds on cancer cells. The study found that this compound was effective in inducing apoptosis through the activation of caspase pathways in MCF-7 cells . -

Environmental Impact Study :

A synthesis report highlighted the environmental persistence of pesticides containing similar halogenated compounds. It was noted that such compounds can adversely affect aquatic ecosystems by inhibiting microbial activity essential for nutrient cycling .

Propriétés

IUPAC Name |

2-hydroxy-3,5-diiodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNLVLLTDINFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469873 | |

| Record name | Benzonitrile, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-30-9 | |

| Record name | Benzonitrile, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.